2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
Description
Properties
IUPAC Name |
4-methyl-5-(2-phenylpyrazol-3-yl)-2-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-13-17(23-18(21-13)15-9-5-6-11-19-15)16-10-12-20-22(16)14-7-3-2-4-8-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYGAZMEXXXVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Formation of the Thiazole Ring: The pyrazole intermediate is then reacted with a thioamide or a thiourea derivative to form the thiazole ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Formation of the Pyridine Ring: Finally, the thiazole-pyrazole intermediate is coupled with a pyridine derivative through a condensation reaction, often facilitated by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, amines, or ethers.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole-containing compounds exhibit significant anticancer properties. Studies have shown that derivatives of thiazole, including those linked to pyridine structures, can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine have been tested against breast cancer cells (MCF-7) and prostate cancer cells (PC3), demonstrating promising results in inhibiting cell growth and inducing apoptosis .
Anticonvulsant Properties
The compound's structural features suggest potential anticonvulsant activity. Thiazole derivatives have been studied for their ability to modulate neurotransmitter systems involved in seizure activity. In particular, analogues that incorporate the thiazole and pyridine frameworks have shown efficacy in animal models of epilepsy . For example, certain thiazole-pyridine hybrids demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), with effective doses considerably lower than standard treatments .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with enhanced biological activities. For instance, the reaction pathways often include cyclization processes utilizing reagents such as Lawesson's reagent to form the thiazole ring . This versatility allows researchers to tailor the compound's properties for specific therapeutic applications.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer effects of thiazole-pyridine hybrids. The results indicated that one derivative exhibited an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard chemotherapeutic agents like 5-fluorouracil . This underscores the potential of such compounds in cancer therapy.
Case Study 2: Anticonvulsant Activity
In another investigation focused on anticonvulsant activity, a series of thiazole-based compounds were synthesized and tested. One analog demonstrated a median effective dose (ED50) significantly lower than ethosuximide, a common anticonvulsant medication, highlighting the potential for developing new treatments for epilepsy .
Mechanism of Action
The mechanism of action of 2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems and Substituent Variations
The target compound’s structural analogs differ in core heterocycles, substituent positioning, and functional groups. Key examples include:
Table 1: Structural Comparison of Selected Analogous Compounds
Key Observations :
- Substituent Effects : The trifluoromethyl group in the thiazole derivative enhances metabolic stability compared to the methyl group in the target compound, albeit at the cost of increased steric bulk.
- Linker Diversity : Ethoxy and thioether linkers in analogs modulate flexibility and electronic properties, influencing binding to biological targets.
Physicochemical Properties
Limited data on the target compound’s properties necessitate inferences from structural analogs:
Table 2: Inferred Physicochemical Properties
Notes:
Biological Activity
The compound 2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is a member of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 318.39 g/mol. Its structure features a pyridine ring substituted with a thiazole and a pyrazole moiety, which are known for their pharmacological significance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole and pyrazole derivatives. A series of compounds including This compound were synthesized and evaluated for their activity against various bacterial strains.
Case Study: Antimicrobial Screening
In one study, derivatives were tested against Gram-negative (E. coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis). The results indicated significant zones of inhibition, particularly for compounds containing the pyrazole-thiazole combination. The following table summarizes the antimicrobial activity:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 20 |
| S. aureus | 22 | |
| B. subtilis | 18 |
These findings suggest that the compound exhibits promising antimicrobial properties, making it a candidate for further development as an antibacterial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well documented. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
A study demonstrated that compounds similar to This compound showed up to 85% inhibition of TNF-alpha at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The anticancer potential of thiazole and pyrazole derivatives has been explored extensively. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro studies revealed that This compound exhibited significant cytotoxicity against human cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The IC50 values were found to be below 30 µM, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | <30 |
| A549 | <25 |
This suggests that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What synthetic methodologies are employed to prepare 2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine?
The synthesis typically involves multi-step heterocyclic coupling reactions. For example:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. Evidence from pyrazole-thiazole hybrid synthesis suggests using ethanol as a solvent under reflux conditions (2–4 hours) .
- Step 2 : Thiazole ring assembly via Hantzsch thiazole synthesis, reacting thiourea derivatives with α-haloketones. For instance, 4-methyl-5-arylthiazole intermediates can be synthesized using DMF as a solvent at 80–100°C .
- Step 3 : Final coupling of pyridine and pyrazole-thiazole moieties via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, often catalyzed by Pd(PPh₃)₄ in toluene/water mixtures .
Q. How is the structural identity of this compound validated?
Methodological validation involves:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm substituent positions. For pyrazole-thiazole hybrids, aromatic protons typically appear at δ 7.2–8.5 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error (e.g., C₁₉H₁₅N₅S requires [M+H]⁺ = 346.1064) .
- Infrared (IR) Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-S (690–630 cm⁻¹) bonds confirm thiazole ring formation .
Q. What are the solubility properties critical for in vitro assays?
Solubility data guide formulation for biological testing:
- Primary solvent : DMSO (88 mg/mL at 25°C) for stock solutions .
- Aqueous compatibility : Limited solubility in water (<1 mg/mL), necessitating surfactants (e.g., 0.1% Tween-80) for cell-based assays .
- Ethanol compatibility : Moderate solubility (2 mg/mL) for partition coefficient studies .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with biological targets?
Q. What computational tools analyze electronic properties for structure-activity relationships (SAR)?
- Multiwfn Software : Calculates electrostatic potential (ESP) maps and frontier molecular orbitals (FMOs). For thiazole derivatives, electron-deficient regions (ESP ≈ +25 kcal/mol) often correlate with nucleophilic attack sites .
- Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizations reveal HOMO-LUMO gaps (e.g., 4.2–4.5 eV), indicating redox stability .
Q. How are in vivo pharmacokinetic (PK) parameters assessed for this compound?
- Animal Models : Administer 10 mg/kg (IV or oral) in Sprague-Dawley rats.
- LC-MS/MS Analysis : Plasma samples extracted via protein precipitation (acetonitrile), quantified against a deuterated internal standard.
- PK Results :
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare IC₅₀ values from kinase inhibition assays (e.g., PI3Kα vs. mTOR) under standardized conditions (10% FBS, 48-hour exposure).
- Control Variables : Account for cell line specificity (e.g., MCF-7 vs. HEK293) and assay endpoints (MTT vs. ATP-lite) .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests (p < 0.05) to identify outliers .
Q. How is the compound’s metabolic stability evaluated in hepatic models?
- In vitro Microsomal Assay : Incubate with human liver microsomes (HLMs, 1 mg/mL) and NADPH (1 mM) at 37°C.
- Half-life (t₁/₂) Calculation : Monitor parent compound depletion via LC-MS. Typical t₁/₂ < 30 minutes suggests extensive CYP450-mediated oxidation .
- Metabolite ID : Use Q-TOF MS/MS to detect hydroxylated or N-demethylated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
